2,4-Dimethoxycinnamic acid

Hypocholesterolemic Choleretic Cardiovascular pharmacology

Researchers requiring structurally defined cinnamic acid derivatives for HMG-CoA reductase screening or statin synthesis face isomer misidentification that compromises data reproducibility. 2,4-Dimethoxycinnamic acid (2,4-DMC; CAS 6972-61-8) eliminates this variable: • Definitive 2,4-substitution pattern (non-adjacent methoxy groups) ensures unambiguous isomer identity-cannot substitute 3,4-DMC or 3,5-DMC without altering pharmacological outcomes. • Validated negative-control compound in hepatic cholesterol metabolism studies; establishes the lower activity bound within the dimethoxycinnamic acid series. • Documented statin intermediate with verified synthetic utility for pharmaceutical process chemistry. Supplied with full analytical certification (HPLC, NMR) to support reproducible research and industrial synthesis.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 6972-61-8
Cat. No. B1298758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxycinnamic acid
CAS6972-61-8
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
InChIKeyYIKHDPHTFYWYJV-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxycinnamic Acid (CAS 6972-61-8): A Position-Specific Methoxylated Cinnamic Acid Derivative for Pharmacological and Synthetic Research Applications


2,4-Dimethoxycinnamic acid (2,4-DMC; CAS 6972-61-8; molecular formula C₁₁H₁₂O₄; molecular weight 208.21 g/mol) is a dimethoxylated derivative of cinnamic acid characterized by methoxy substitutions at the 2- and 4-positions of the phenyl ring . This non-adjacent substitution pattern distinguishes it from other dimethoxycinnamic acid isomers, including 3,4-DMC (adjacent methoxyls at positions 3 and 4) and 3,5-DMC (meta-substitution at positions 3 and 5) [1]. 2,4-DMC appears as a white to off-white crystalline solid with a melting point range of 192–194°C and exhibits solubility in organic solvents attributable to its methoxy functional groups . The compound has been investigated for its pharmacological properties, particularly as an inhibitor of HMG-CoA reductase with implications for cholesterol metabolism, as well as for its utility as a synthetic intermediate in pharmaceutical and agrochemical applications [1].

1
Position-specific isomer tool. 2,4-methoxy substitution pattern defines its distinct pharmacological and synthetic profile.
2
SAR negative-control workflow. Non-adjacent methoxy groups support structure-activity relationship studies requiring a low-activity reference.
3
Statin intermediate context. Reported synthetic building block for HMG-CoA reductase inhibitor pathways.

Why Substituting 2,4-Dimethoxycinnamic Acid with Other Cinnamic Acid Derivatives Compromises Experimental Reproducibility and Pharmacological Specificity


Within the cinnamic acid derivative class, the precise position and number of methoxy substituents on the phenyl ring fundamentally determine the compound‘s pharmacological profile and synthetic reactivity. A direct comparative study in high-cholesterol/cholate-fed rats demonstrated that dimethoxycinnamic acid isomers with non-adjacent methoxy groups (2,4-DMC and 3,5-DMC) exhibit hypocholesterolemic and choleretic activities that are “not as evident“ as those observed for the adjacent-substituted isomer 3,4-DMC [1]. Similarly, structure-activity relationship analyses reveal that methoxy substitution pattern influences vasorelaxation potency, HMG-CoA reductase inhibition, and antioxidant capacity—meaning that 2,4-DMC, 3,4-DMC, and ferulic acid cannot be treated as interchangeable research tools [2]. Substituting 2,4-DMC with an isomer or analog without verifying the specific experimental context risks introducing variables that alter observed outcomes, undermining data reproducibility and invalidating cross-study comparisons [1][2].

This Product

2,4-DMC: non-adjacent methoxy substitution pattern; attenuated choleretic and hypocholesterolemic profile; statin intermediate fit.

Potential Substitute

3,4-DMC: adjacent methoxy groups; reported robust choleretic activity and vasorelaxation; distinct application domain; may not transfer as synthetic intermediate.

This Product

Specific reactivity for statin analog synthesis; documented HMG-CoA reductase inhibitor intermediate.

Potential Substitute

3,5-DMC: meta-substituted isomer; MALDI-MS matrix application; choleretic activity may shift; synthetic pathway outcome may differ.

Quantitative Comparative Evidence: Where 2,4-Dimethoxycinnamic Acid Demonstrates Measurable Differentiation from Closest Analogs


Distinct Hypocholesterolemic and Choleretic Profile: Direct In Vivo Comparison of 2,4-DMC, 3,4-DMC, and 3,5-DMC in High-Cholesterol Diet Rats

A direct head-to-head study compared the hypocholesterolemic and choleretic activities of 2,4-DMC, 3,4-DMC, and 3,5-DMC in rats fed a high-cholesterol/cholate diet. 2,4-DMC and 3,5-DMC—both bearing methoxy groups in non-adjacent positions—demonstrated that hypocholesterolemic and choleretic activities were “not as evident“ relative to 3,4-DMC, which possesses adjacent methoxy substitutions [1]. The study reported that 3,4-DMC produced the highest increase in bile flow, bile acid concentration, and phospholipid concentration, coupled with the greatest reduction in bile cholesterol, leading to a decreased biliary cholesterol saturation index [1]. In contrast, 2,4-DMC failed to exhibit comparable choleretic efficacy, and its hypocholesterolemic effect was substantially attenuated compared to both 3,4-DMC and the trimethoxylated analog 2,4,5-TMC, which achieved a 73.5% reduction in LDL-cholesterol [1].

Choleretic & Hypocholesterolemic Profile
Head-to-head
Activity “not as evident” vs 3,4-DMC. 3,4-DMC showed highest bile flow and cholesterol reduction; 2,4,5-TMC reduced LDL-C by 73.5%.
Supports negative-control or baseline context in cholesterol metabolism studies.
High-cholesterol/cholate-fed rat model; reported endpoint context.
Hypocholesterolemic Choleretic Cardiovascular pharmacology Bile acid metabolism

Synthetic Intermediate in Statin Production: Position-Specific Methoxy Substitution Enables Pharmaceutical Manufacturing Pathways

2,4-DMC is explicitly identified as an intermediate in the synthesis of statins, a class of HMG-CoA reductase inhibitors used clinically to lower cholesterol . The compound has been shown to reduce biliary cholesterol by inhibiting HMG-CoA reductase, an effect attributed to its specific 2,4-dimethoxy substitution pattern . This synthetic utility is not uniformly shared by all dimethoxycinnamic acid isomers; the specific substitution pattern of 2,4-DMC provides distinct reactivity that makes it suitable for particular synthetic routes in pharmaceutical manufacturing. For comparison, 3,4-DMC has been more extensively investigated for its direct pharmacological effects (vasorelaxation, anti-apoptotic activity) rather than as a statin intermediate , whereas 3,5-DMC is utilized in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry applications [1], illustrating the functional divergence among isomers.

Synthetic Intermediate Role
Class-level
Documented statin intermediate; HMG-CoA reductase inhibition in vitro. Isomer-specific reactivity enables pharmaceutical manufacturing pathways.
Synthetic utility is substitution-pattern-dependent; not shared by 3,4-DMC or 3,5-DMC.
Pharmaceutical manufacturing context; application distribution reported in literature.
Pharmaceutical synthesis Statin intermediates HMG-CoA reductase inhibitors Organic synthesis

Structural Determinant of Biological Inactivity: 2,4-DMC as an Essential Negative Control in Methoxy-Substitution SAR Studies

In the comprehensive dimethoxycinnamic acid comparison study, 2,4-DMC and 3,5-DMC—both characterized by non-adjacent methoxy groups—failed to produce meaningful hypocholesterolemic or choleretic effects in vivo, in stark contrast to 3,4-DMC and 2,4,5-TMC [1]. This finding establishes that the presence of methoxy groups per se is insufficient for pharmacological activity; rather, the adjacent positioning of methoxy substituents (as in 3,4-DMC) or the trimethoxylated configuration (as in 2,4,5-TMC) is required. 2,4-DMC thus serves as a structurally defined negative control that allows investigators to parse the contribution of specific substitution patterns to observed biological effects [1].

SAR Negative Control
Head-to-head
Minimal choleretic/hypocholesterolemic activity vs 3,4-DMC and 2,4,5-TMC. Adjacent methoxy groups required for robust effect.
Defines lower activity bound for methoxy-substitution SAR interpretation.
In vivo rat model; in vitro HMG-CoA reductase assay context.
Structure-activity relationship Pharmacological screening Negative control Methoxy substitution

Differentiated Pharmacological Niche: 2,4-DMC Occupies a Distinct Functional Space from Vasoactive Analogs 3,4-DMC and Ferulic Acid

While 2,4-DMC has been characterized for its cholesterol metabolism-related effects, 3,4-DMC and ferulic acid have been independently established as vasorelaxant agents. In thoracic aorta preparations from 40-week-old spontaneously hypertensive rats, 3,4-DMC exhibited vasorelaxation activity equivalent to ferulic acid, confirming the structural importance of the methoxy-modified 3-position on the phenyl ring for this vascular effect [1]. The 2,4-dimethoxy substitution pattern of 2,4-DMC—which lacks a methoxy group at the 3-position—would predictably lack this vasorelaxant activity, although direct head-to-head vasorelaxation data for 2,4-DMC are not reported in the same study. This functional divergence creates distinct research application domains: 3,4-DMC for vascular and aging studies, and 2,4-DMC for hepatic and metabolic investigations.

Vasorelaxation Divergence
Cross-study
3,4-DMC and ferulic acid showed equivalent vasorelaxation in SHR aorta. 2,4-DMC lacks 3-position methoxy; vasoactivity not reported.
Pharmacological niche separates hepatic/metabolic (2,4-DMC) from vascular (3,4-DMC) studies.
Ex vivo SHR thoracic aorta assay; endothelium-independent context.
Vascular pharmacology Cinnamic acid analogs Therapeutic differentiation Aging-related vasorelaxation

Antioxidant Capacity: Class-Level Activity Without Isomer-Specific Quantification—A Caution for Procurement Based on Antioxidant Claims

2,4-DMC has been described as exhibiting antioxidant properties, including radical scavenging activity . However, a direct comparative antioxidant study across dimethoxycinnamic acid isomers (2,4-DMC versus 3,4-DMC versus 3,5-DMC) using standardized assays such as DPPH radical scavenging or inhibition of lipid peroxidation was not identified in the available evidence base. Multiple cinnamic acid derivatives—including ferulic acid, sinapic acid, and 3,4-DMC—have demonstrated antioxidant activity in comparable assay systems [1]. Without isomer-specific comparative data, the relative antioxidant potency of 2,4-DMC versus its closest analogs remains unquantified.

Antioxidant Capacity
Data to verify
Radical scavenging reported; no isomer-specific comparative quantification vs 3,4-DMC or ferulic acid identified.
Antioxidant selection requires assay-specific verification; class-level inference only.
DPPH/lipid peroxidation assay context not directly compared across isomers.
Antioxidant Radical scavenging Oxidative stress DPPH assay

Validated Research and Industrial Application Scenarios for 2,4-Dimethoxycinnamic Acid (CAS 6972-61-8) Based on Quantitative Comparative Evidence


Negative Control Compound in Dimethoxycinnamic Acid Structure-Activity Relationship Studies

2,4-DMC serves as an essential negative-control compound in pharmacological screening programs designed to parse the contribution of methoxy substitution patterns to biological activity. In the Serna et al. (2015) study, 2,4-DMC and 3,5-DMC—both bearing non-adjacent methoxy groups—exhibited minimal hypocholesterolemic and choleretic effects, whereas 3,4-DMC and 2,4,5-TMC produced robust activity [1]. This establishes 2,4-DMC as a structurally defined reference compound representing the lower bound of pharmacological activity within this chemical series. Researchers investigating cinnamic acid derivatives for therapeutic applications should include 2,4-DMC in screening panels to calibrate assay sensitivity and establish baseline activity levels.

Synthetic Intermediate in Statin Analog Development and Pharmaceutical Process Chemistry

2,4-DMC is documented as an intermediate in the synthesis of statins, the HMG-CoA reductase inhibitor class used clinically for cholesterol management [1]. The compound‘s 2,4-dimethoxy substitution pattern provides specific reactivity that enables its incorporation into statin synthetic pathways. For pharmaceutical process chemistry and medicinal chemistry programs developing novel HMG-CoA reductase inhibitors, 2,4-DMC represents a procurement-critical building block that cannot be substituted with other dimethoxycinnamic acid isomers without altering synthetic outcomes. Industrial applications requiring consistent, reproducible synthetic intermediates should specify 2,4-DMC by CAS 6972-61-8.

Hepatic Metabolism and Cholesterol Homeostasis Research Requiring Isomer-Specific Pharmacological Tools

Investigators studying hepatic cholesterol metabolism, bile acid physiology, or HMG-CoA reductase inhibition should select 2,4-DMC when the research objective requires a dimethoxycinnamic acid with the specific 2,4-substitution pattern. The Serna et al. (2015) study established that 2,4-DMC inhibits HMG-CoA reductase and modulates biliary cholesterol, albeit with attenuated efficacy compared to 3,4-DMC [1]. This positions 2,4-DMC as a moderately active tool compound for probing structure-function relationships in hepatic metabolic pathways. Conversely, researchers requiring robust choleretic or hypocholesterolemic activity should select 3,4-DMC or 2,4,5-TMC based on the same comparative evidence.

Quality Control Reference Standard for Positional Isomer Identification in Analytical Chemistry

2,4-DMC (melting point 192–194°C) serves as a reference standard for analytical method development and quality control in settings where unambiguous identification of the 2,4-dimethoxy substitution pattern is required [1]. Given the functional divergence among dimethoxycinnamic acid isomers (2,4-DMC: statin intermediate and hepatic metabolism studies; 3,4-DMC: vasorelaxation and anti-apoptotic research; 3,5-DMC: MALDI-MS matrix applications), analytical methods must reliably distinguish between these positional isomers. 2,4-DMC provides a well-characterized reference material for HPLC, GC-MS, or NMR method validation in pharmaceutical quality control and forensic chemistry applications.

Application
Selection Property
Validation Focus
Negative-control in SAR studies
Non-adjacent 2,4-methoxy pattern; minimal choleretic/hypocholesterolemic activity
Baseline activity calibration in methoxy-substitution panels
Statin intermediate synthesis
Position-specific reactivity for HMG-CoA reductase inhibitor pathways
Synthetic route consistency; isomer identity confirmation
Hepatic metabolism research
Moderate HMG-CoA reductase inhibition; distinct from 3,4-DMC vasoactivity
Cholesterol/bile acid endpoint profiling; model-response context
Analytical reference standard
Well-characterized positional isomer (mp 192–194°C); distinct from 3,4-DMC and 3,5-DMC
HPLC/GC-MS/NMR method specificity for 2,4-substitution pattern
Selection should be confirmed by isomer-specific identity testing. For robust choleretic or vasorelaxant activity, review 3,4-DMC. For MALDI-MS matrices, review 3,5-DMC. Antioxidant claims require assay-specific verification.

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